![molecular formula C20H24N2O5S B4796455 N-(2-ethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide](/img/structure/B4796455.png)
N-(2-ethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide
Overview
Description
N-(2-ethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide, also known as E7820, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound was first synthesized in 2003 and has been studied extensively since then.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide involves the inhibition of several tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR) 2 and 3, fibroblast growth factor receptor (FGFR) 1 and 3, and platelet-derived growth factor receptor (PDGFR) alpha and beta. By inhibiting these tyrosine kinases, N-(2-ethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide inhibits angiogenesis and tumor growth.
Biochemical and physiological effects:
N-(2-ethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to reduce tumor growth and angiogenesis in preclinical models. It has also been shown to reduce inflammation in preclinical models of inflammatory diseases. Additionally, N-(2-ethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to have a low toxicity profile in preclinical studies.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-ethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide in lab experiments is its specificity for certain tyrosine kinases. This allows for more targeted inhibition of angiogenesis and tumor growth. However, one limitation is that N-(2-ethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has not yet been studied extensively in clinical trials, so its efficacy and safety in humans is not yet fully understood.
Future Directions
There are several future directions for research on N-(2-ethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide. One direction is to further study its potential as an anti-cancer agent, specifically in combination with other therapies. Another direction is to study its potential in the treatment of other inflammatory diseases, such as multiple sclerosis. Additionally, further studies are needed to understand the safety and efficacy of N-(2-ethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide in humans.
Scientific Research Applications
N-(2-ethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been studied for its potential as an anti-cancer agent, specifically in the treatment of solid tumors. It has been shown to inhibit tumor growth and angiogenesis in preclinical models. Additionally, N-(2-ethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been studied for its potential in the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis. It has been shown to inhibit the production of inflammatory cytokines and reduce inflammation in preclinical models.
properties
IUPAC Name |
N-(2-ethylphenyl)-4-methoxy-3-(morpholine-4-carbonyl)benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-3-15-6-4-5-7-18(15)21-28(24,25)16-8-9-19(26-2)17(14-16)20(23)22-10-12-27-13-11-22/h4-9,14,21H,3,10-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJGMRRJIDDTHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.